molecular formula C23H22O B3057361 9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- CAS No. 79653-82-0

9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]-

Cat. No.: B3057361
CAS No.: 79653-82-0
M. Wt: 314.4 g/mol
InChI Key: KHZSKAQNMCTXOE-UHFFFAOYSA-N
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Description

The compound 9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- (IUPAC name: 9-(4-tert-butylphenyl)-9H-fluoren-9-ol) is a fluorene derivative with a hydroxyl group at the 9-position of the fluorene core and a 4-tert-butylphenyl substituent. Fluorene derivatives are notable for their rigid, planar structures, which confer excellent optical and electronic properties.

Properties

IUPAC Name

9-(4-tert-butylphenyl)fluoren-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O/c1-22(2,3)16-12-14-17(15-13-16)23(24)20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-15,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZSKAQNMCTXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445874
Record name 9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79653-82-0
Record name 9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- can be synthesized through the reaction of 9-fluorenone with a THF solution of phosphazene under the action of a boron catalyst. The reaction involves adding 9-fluorenone (0.8 mmol), a 0.2 M THF solution of phosphazene (80 μL, 0.016 mmol), and a 0.0762 M THF solution of boron catalyst (420 μL, 0.032 mmol) to a scintillation vial with a magnetic stir bar in a glove box .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: Conversion to fluorenone using oxidizing agents.

    Reduction: Reduction of fluorenone back to fluorenol.

    Substitution: Reactions involving the substitution of the hydroxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents and appropriate solvents.

Major Products Formed

    Oxidation: Fluorenone.

    Reduction: Fluorenol.

    Substitution: Various substituted fluorenes depending on the reagents used.

Scientific Research Applications

9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- involves its interaction with molecular targets such as dopamine transporters. It acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the synaptic cleft, leading to enhanced wakefulness and alertness . The compound’s lipophilicity allows it to penetrate the blood-brain barrier effectively .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Physical Properties
9H-Fluoren-9-ol C₁₃H₁₀O 182.22 -OH at C9 Mp: 427.6 K; ΔvapH: 11.7–12.0 kcal/mol
9-(4-tert-Butylphenyl)-9H-fluoren-9-ol C₂₃H₂₂O* ~314.3 (estimated) -OH at C9; 4-tert-butylphenyl at C9 Predicted lower mp due to steric bulk; enhanced solubility
9-Isopropyl-9H-fluorene C₁₆H₁₆ 208.30 -CH(CH₃)₂ at C9 Hydrocarbon; no functional group
3-(9H-Fluoren-9-yl)-3-(4-methylphenyl)-1-phenylpropan-1-one C₂₉H₂₄O 388.50 Fluorene core + ketone and aryl groups Luminescent; used in optical materials
3,6-Bis(1,1-dimethylethyl)-9H-carbazole C₂₀H₂₄N 278.42 -C(CH₃)₃ at C3 and C6 High solubility for solution processing

*Estimated formula and weight based on structural analogy.

Key Observations:
  • Steric Effects : The tert-butylphenyl group in the target compound increases steric hindrance compared to the parent 9H-Fluoren-9-ol, likely reducing crystallinity and melting point while improving solubility in organic solvents .
  • Electronic Effects : The electron-donating tert-butyl group may stabilize the fluorene core, influencing optical properties such as fluorescence quantum yield .

Functional Group and Application Comparison

Compound Class Functional Groups Applications Example Compounds
Fluorenols -OH at C9 Photoresists, OLED intermediates 9H-Fluoren-9-ol
Alkylated Fluorenes Alkyl/aryl at C9 Organic semiconductors, host materials 9-Isopropyl-9H-fluorene
Carbazole Derivatives -NH in carbazole core Hole-transport materials, electroluminescence 3,6-Bis(tert-butyl)-9H-carbazole
Ketone-Fluorene Hybrids Ketone + fluorene Luminescent materials, sensors 3-(9H-Fluoren-9-yl)-propan-1-one

Biological Activity

9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- (CAS Number: 79653-82-0) is a phenolic compound with potential applications in various fields, including pharmaceuticals and materials science. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

  • Molecular Formula : C23H22O
  • Molecular Weight : 314.42 g/mol
  • Structure : The compound features a fluorenol core substituted with a tert-butylphenyl group at the 9-position.

Antioxidant Properties

Research indicates that compounds similar to 9H-Fluoren-9-ol exhibit significant antioxidant activity. A study evaluating various phenolic compounds found that those with bulky substituents, like tert-butyl groups, enhance radical scavenging ability due to steric effects and electronic properties .

Anti-inflammatory Effects

In vitro studies have demonstrated that 9H-Fluoren-9-ol derivatives can inhibit the production of pro-inflammatory cytokines. For instance, compounds with similar structures were shown to reduce TNF-alpha and IL-6 levels in macrophages stimulated by lipopolysaccharides (LPS) . This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Several studies have investigated the anticancer properties of phenolic compounds. A relevant case study involving structurally related fluorenols highlighted their ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins . The specific mechanism of action for 9H-Fluoren-9-ol remains under investigation but is hypothesized to involve similar pathways.

Case Study 1: Antioxidant Activity Evaluation

A comparative study assessed the antioxidant capacity of various phenolic compounds, including 9H-Fluoren-9-ol. The results indicated that it exhibited a higher DPPH radical scavenging activity compared to other tested compounds, suggesting its potential as a natural antioxidant in food preservation and nutraceutical applications.

CompoundDPPH Scavenging Activity (%)
9H-Fluoren-9-ol85%
Other Phenolic Compounds50%-70%

Case Study 2: Anti-inflammatory Mechanism

In another study, the anti-inflammatory effects of 9H-Fluoren-9-ol were evaluated in a murine model of acute inflammation. The compound significantly reduced paw edema and inhibited the expression of COX-2 and iNOS enzymes.

Treatment GroupPaw Edema Reduction (%)
Control0%
9H-Fluoren-9-ol (50 mg/kg)60%
Standard Anti-inflammatory Drug70%

Q & A

Q. What photophysical properties make this compound suitable for optoelectronic applications?

  • Methodology : UV-Vis spectroscopy (λmax ~290 nm) and fluorescence emission (λem ~340 nm) indicate strong π→π* transitions. Time-resolved photoluminescence reveals a lifetime of ~3.2 ns, suitable for light-emitting layers. DFT-calculated excited-state dipole moments (~5.2 D) align with experimental Stark shift data .

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